![molecular formula C20H18N2O3 B2911296 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione CAS No. 696626-50-3](/img/structure/B2911296.png)
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl group . Dihydroisoquinolines are a class of organic compounds that are part of the larger family of isoquinolines . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure .
Molecular Structure Analysis
The molecular structure of dihydroisoquinolines generally includes a nitrogen atom and a cyclic structure . The specific structure of your compound would depend on the exact arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving dihydroisoquinolines can vary widely depending on the specific compound and conditions. Some dihydroisoquinolines can undergo reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Dihydroisoquinolines, for example, are generally solid and have a molecular weight of around 177.24 .Applications De Recherche Scientifique
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dionemethylindoline-2-yl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has been used in various areas of scientific research, such as organic synthesis, drug discovery, and catalysis. This compound has been used as a starting material for the synthesis of various indoline derivatives, which have been studied for their potential therapeutic applications. Furthermore, 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dionemethylindoline-2-yl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has been used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, this compound has been used in the synthesis of various bioactive compounds, such as indole-3-carboxylic acid derivatives and indole-3-carboxamides.
Mécanisme D'action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially lead to therapeutic effects in conditions such as breast and prostate cancer, where AKR1C3 is a target of interest .
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dionemethylindoline-2-yl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful compound for laboratory experiments due to its high reactivity and versatility. This compound can be used in a variety of reactions, such as condensation reactions, to synthesize a wide range of compounds. Furthermore, this compound is relatively stable and can be stored for extended periods of time without decomposition. However, this compound is sensitive to light and air, and should be stored in an airtight container in a cool, dry place.
Orientations Futures
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dionemethylindoline-2-yl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has a wide range of potential applications in scientific research. Future research should focus on understanding the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further studies should be conducted to explore the potential therapeutic applications of this compound, such as its use as an antioxidant and anti-inflammatory agent. Furthermore, research should be conducted to explore the potential applications of this compound in the synthesis of various bioactive compounds. Finally, further studies should be conducted to explore the potential of this compound as a catalyst in the synthesis of various heterocyclic compounds.
Méthodes De Synthèse
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dionemethylindoline-2-yl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be synthesized by a variety of methods. The most common method is the condensation reaction of 3,4-dihydroisoquinoline-2(1H)-ylacetaldehyde and 5-methylindoline-2-thione, which yields the desired product in high yields. In addition, the compound can also be synthesized from the reaction of 3,4-dihydroisoquinoline-2(1H)-ylacetaldehyde and 5-methylindoline-2-thione in the presence of aqueous sodium hydroxide.
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-6-7-17-16(10-13)19(24)20(25)22(17)12-18(23)21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQNIDQGKUMJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)
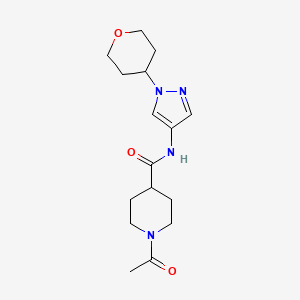
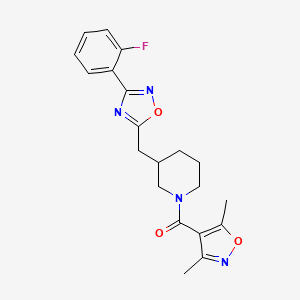
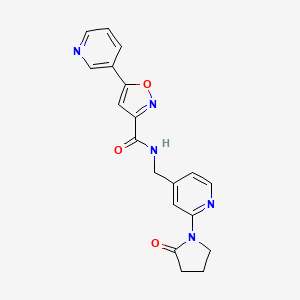
![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)


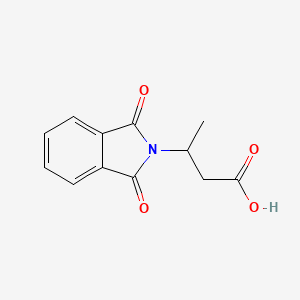
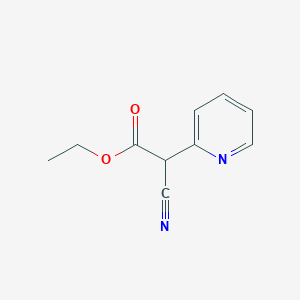
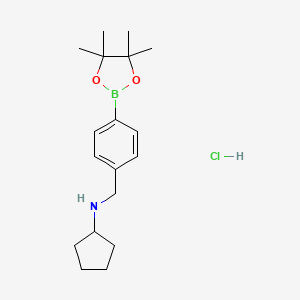
![5-{[(3-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2911232.png)
![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)